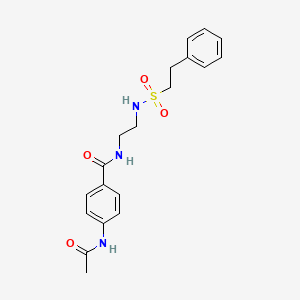

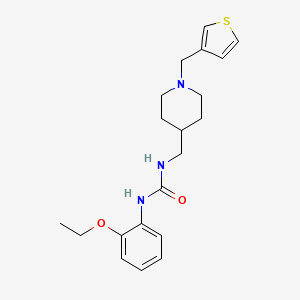

4-乙酰氨基-N-(2-(2-苯乙基磺酰胺)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamido benzamide derivatives has been explored in several studies. In one approach, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used as an additive in the carbodiimide (DIC) method to synthesize a novel series of α-ketoamide derivatives, which involved the ring opening of N-acylisatin and subsequent coupling with amino acid esters . Another study reported the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides through the condensation of hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by reaction with aromatic acid chloride . Additionally, the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, was optimized to achieve a high yield of 84.2% under specific conditions .

Molecular Structure Analysis

The molecular structure of acetamido benzamide derivatives has been characterized using various techniques. X-ray single crystal diffraction was employed to determine the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Density functional theory (DFT) calculations were also used to analyze the molecular geometry and vibrational frequencies, showing good agreement with experimental data . In another study, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated, highlighting the importance of N–H···O hydrogen bonds in the molecular packing .

Chemical Reactions Analysis

The chemical reactivity of acetamido benzamide derivatives has been investigated through theoretical calculations. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans were used to estimate the chemical reactivity of the molecules . These studies provide insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties, which are crucial for understanding the reactivity and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamido benzamide derivatives are closely related to their molecular structure and reactivity. The compounds synthesized in these studies were characterized using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, as well as elemental analysis . These characterizations provide detailed information on the functional groups present and the overall molecular architecture. Additionally, some of the synthesized compounds exhibited biological activities, such as antimicrobial properties and herbicidal activities , which are influenced by their chemical structures.

科学研究应用

抗寄生虫活性

对4-乙酰氨基化合物衍生物的研究显示其具有抗球虫活性,特别是那些含有烷氧基、烷基硫和烷基氨基的化合物。这些化合物在抗寄生虫药物的开发中显示出潜力 (Rogers 等,1964)。

合成应用

4-乙酰氨基衍生物已用于合成 α-酮酰胺衍生物,展示了某些试剂在生产高纯度和高产率化合物方面的效率。这项研究为新型化学实体的合成提供了宝贵的见解 (El‐Faham 等,2013)。

化学表征和生物学评价

研究还集中于 N-芳基氨基-4-乙酰氨基-2-乙氧基苯甲酰胺的化学表征和生物学评价。这些化合物已被筛选出抗微生物活性,有助于寻找新的抗微生物剂 (Padaliya 和 Parsania,2015)。

分子印迹水凝胶

研究使用含偶氮苯的功能性单体开发了光响应分子印迹水凝胶材料。这些水凝胶可以调节药物在水性介质中的释放和吸收,为药物递送系统提供了进展 (Gong、Wong 和 Lam,2008)。

抗惊厥应用

2-乙酰氨基-N-苄基-2-(甲氧氨基)乙酰胺的结构和电子分析显示出潜在的抗惊厥活性。这项研究表明了特定分子特征对于此类生物活性至关重要 (Camerman 等,2005)。

作用机制

Target of Action

The primary target of the compound 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It does so by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide interacts with its target, HDAC1, by inhibiting its activity . The inhibition of HDAC1 leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription .

Biochemical Pathways

The inhibition of HDAC1 by 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide affects several biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can lead to the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide’s action include the inhibition of cell growth and the induction of apoptosis . These effects are likely due to the compound’s inhibition of HDAC1 and the subsequent changes in gene transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide. For instance, the compound is sensitive to air , suggesting that it should be stored in an inert atmosphere to maintain its stability. Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability and efficacy.

属性

IUPAC Name |

4-acetamido-N-[2-(2-phenylethylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-15(23)22-18-9-7-17(8-10-18)19(24)20-12-13-21-27(25,26)14-11-16-5-3-2-4-6-16/h2-10,21H,11-14H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNZXZKSIZWSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)

![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)